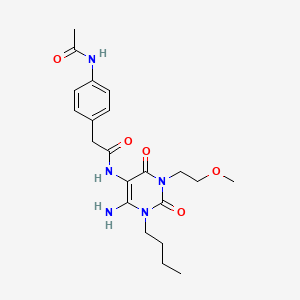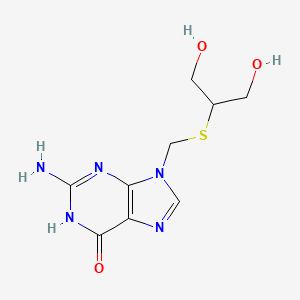
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine is a synthetic compound known for its antiviral properties. It is an acyclic analog of the nucleoside guanosine and has been studied for its potential in treating viral infections, particularly those caused by herpesviruses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine typically involves the condensation of epichlorohydrin with N2,9-diacetylguanine. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of acid anhydrides and catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate ester formation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the synthesis of other antiviral compounds and as a reference standard in analytical chemistry.
Mecanismo De Acción
The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylthio)methyl)guanine involves the inhibition of viral DNA synthesis. The compound is converted intracellularly to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpesvirus infections.
Ganciclovir: Similar in structure and function, used primarily for cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Uniqueness
9-((1,3-Dihydroxy-2-propylthio)methyl)guanine is unique due to its specific structure, which allows for potent antiviral activity with a broad spectrum of action against various herpesviruses. Its ability to inhibit viral DNA synthesis selectively makes it a valuable compound in antiviral research and therapy .
Propiedades
Número CAS |
97151-23-0 |
|---|---|
Fórmula molecular |
C9H13N5O3S |
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
2-amino-9-(1,3-dihydroxypropan-2-ylsulfanylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
Clave InChI |
MXCLLTYHKOFHAL-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CSC(CO)CO)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



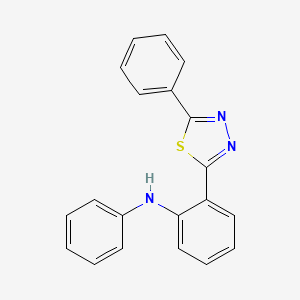

![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)

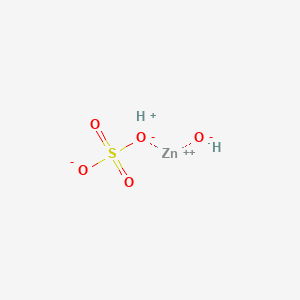
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)


![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
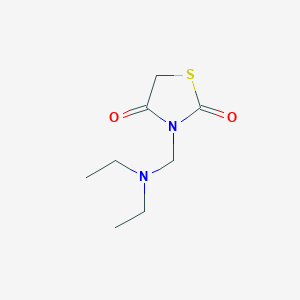
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
